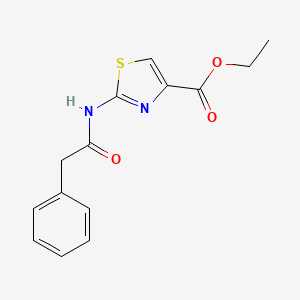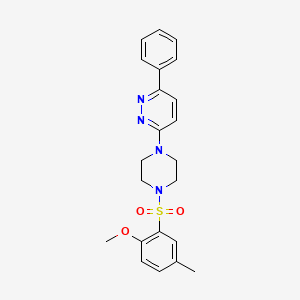
1-Aminobutano-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminobutane-2,3-diol is an organic compound with the molecular formula C4H11NO2 It is a type of amino alcohol, characterized by the presence of both an amino group (-NH2) and two hydroxyl groups (-OH) on a butane backbone
Aplicaciones Científicas De Investigación
1-Aminobutane-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of specialty chemicals, polymers, and as a stabilizer in certain formulations.
Mecanismo De Acción
Target of Action
It is known to belong to the class of organic compounds known as 1,3-aminoalcohols . These compounds contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom .
Mode of Action
It is known that aminoalcohols, the class of compounds to which 1-aminobutane-2,3-diol belongs, can interact with various biological targets due to their amine and alcohol functional groups .
Biochemical Pathways
It is known that aminoalcohols can participate in a variety of biochemical reactions due to their functional groups .
Pharmacokinetics
It is known that aminoalcohols can be absorbed and distributed in the body, metabolized by various enzymes, and excreted .
Result of Action
It is known that aminoalcohols can have various effects at the molecular and cellular level due to their ability to interact with various biological targets .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of aminoalcohols .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Aminobutane-2,3-diol are not well-studied. As an amino alcohol, it may interact with various enzymes, proteins, and other biomolecules. Amino alcohols can act as both donors and acceptors of hydrogen bonds, allowing them to participate in a wide range of biochemical reactions .
Cellular Effects
The specific cellular effects of 1-Aminobutane-2,3-diol are currently unknown. Amino alcohols can influence cell function in several ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an amino alcohol, it may interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Amino alcohols can be involved in a variety of metabolic processes, potentially interacting with various enzymes and cofactors .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Its amino and hydroxyl groups could potentially direct it to specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Aminobutane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of 2-amino-3-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, 1-Aminobutane-2,3-diol can be produced through the catalytic hydrogenation of 2-amino-3-butanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form primary amines or alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Primary amines, alcohols.
Substitution: Halogenated derivatives.
Comparación Con Compuestos Similares
1-Aminobutane-2,3-diol can be compared to other amino alcohols, such as:
2-Amino-1,3-propanediol: Similar in structure but with different positioning of the amino and hydroxyl groups.
1-Amino-2-propanol: Lacks the second hydroxyl group, leading to different chemical properties and reactivity.
Serinol (2-Amino-1,3-propanediol): Often used in similar applications but with distinct differences in reactivity and biological activity.
The uniqueness of 1-Aminobutane-2,3-diol lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
1-aminobutane-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(6)4(7)2-5/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLCSFCXSUCFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2522556.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2522558.png)
![N-cyclohexyl-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2522559.png)

![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2522561.png)

![2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2522564.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2522565.png)




